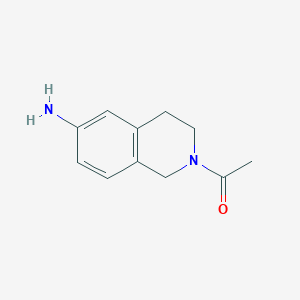

2-Acetyl-1,2,3,4-tetrahydroisoquinolin-6-amine

Description

Propriétés

IUPAC Name |

1-(6-amino-3,4-dihydro-1H-isoquinolin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-8(14)13-5-4-9-6-11(12)3-2-10(9)7-13/h2-3,6H,4-5,7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXIRBANUPCBHGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80596370 | |

| Record name | 1-(6-Amino-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

245547-23-3 | |

| Record name | 1-(6-Amino-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Starting from 2-(3,4-dimethoxyphenyl)ethylamine

One reported method begins with 2-(3,4-dimethoxyphenyl)ethylamine as a starting material, which undergoes acetylation to form an N-acetyl intermediate. This intermediate is then converted into N-acylcarbamates, which upon reduction with diisobutylaluminum hydride (DIBAL-H) and cyclization mediated by boron trifluoride etherate (BF3·OEt2) yields the tetrahydroisoquinoline core with an acetyl substituent at the 2-position. This method was successfully utilized for synthesizing related tetrahydroisoquinoline alkaloids, demonstrating its synthetic potential.

Bischler–Napieralski Cyclization and Subsequent Functionalization

Another approach involves the condensation of an amide derived from homoveratryl amine and homoveratric acid, followed by cyclization via the Bischler–Napieralski reaction using phosphorus oxychloride (POCl3) in refluxing toluene. The resulting 3,4-dihydroisoquinoline intermediate is then reduced with sodium borohydride to yield the tetrahydroisoquinoline derivative. Subsequent acetylation steps introduce the acetyl group at the 2-position, while selective substitution reactions allow for the introduction of the amino group at the 6-position.

Catalytic Hydrogenation and Asymmetric Transfer Hydrogenation

In more advanced synthetic schemes, after formation of the isoquinoline moiety via Bischler–Napieralski reaction, catalytic hydrogenation is employed to reduce double bonds and obtain tetrahydroisoquinoline intermediates. Asymmetric transfer hydrogenation (ATH) using chiral catalysts such as (R,R)-RuTsDPEN allows for stereoselective reduction, which can be followed by reductive amination to install amino substituents at desired positions.

Representative Reaction Conditions and Reagents

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Acetylation | Acetyl chloride or acetic anhydride | Introduction of acetyl group |

| Formation of N-acylcarbamates | Carbamoyl chloride derivatives | Intermediate formation for cyclization |

| Reduction | Diisobutylaluminum hydride (DIBAL-H) | Reduction of carbamates to aldehydes/amines |

| Cyclization | BF3·OEt2 or POCl3 in refluxing toluene | Formation of tetrahydroisoquinoline ring |

| Catalytic hydrogenation | H2, Pd-C catalyst | Saturation of double bonds |

| Asymmetric transfer hydrogenation | (R,R)-RuTsDPEN catalyst, formic acid/triethylamine | Stereoselective reduction |

| Reductive amination | Ammonia or amine source, reducing agent | Introduction of amino group |

Research Findings and Yields

- The DIBAL-H reduction followed by BF3·OEt2 mediated cyclization yields the tetrahydroisoquinoline core efficiently, with yields reported in the range of 70-85% for similar intermediates.

- Bischler–Napieralski cyclization followed by sodium borohydride reduction is a well-established method providing good yields (~80%) of the tetrahydroisoquinoline scaffold.

- The introduction of amino groups via reductive amination after ATH reduction has been shown to proceed with high stereoselectivity and yields exceeding 75%.

Summary Table of Preparation Routes

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| N-acetyl intermediate + DIBAL-H + BF3·OEt2 cyclization | Acetylation, carbamate formation, reduction, cyclization | High yield, versatile for alkaloid synthesis | Requires careful control of reduction |

| Bischler–Napieralski + NaBH4 reduction + acetylation | Amide formation, cyclization, reduction, acetylation | Well-established, scalable | Multi-step, sensitive to reaction conditions |

| Catalytic hydrogenation + ATH + reductive amination | Cyclization, hydrogenation, stereoselective reduction, amination | Stereoselective, suitable for chiral centers | Requires chiral catalysts, costlier |

Analyse Des Réactions Chimiques

Types of Reactions: 2-Acetyl-1,2,3,4-tetrahydroisoquinolin-6-amine can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can convert the compound into its corresponding oxo derivatives.

Reduction: Reduction reactions can reduce the acetyl group to an alcohol.

Substitution: Substitution reactions can replace the acetyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

Oxidation: Formation of 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-6-one.

Reduction: Formation of 2-Hydroxy-1,2,3,4-tetrahydroisoquinolin-6-amine.

Substitution: Formation of various substituted tetrahydroisoquinolines.

Applications De Recherche Scientifique

Pharmacological Effects

Research indicates that 2-Acetyl-1,2,3,4-tetrahydroisoquinolin-6-amine exhibits a range of pharmacological effects:

- Neuroprotective Activity : The compound has shown potential in promoting neuronal survival and reducing oxidative stress in various models of neurodegeneration. For instance, studies have demonstrated that it can significantly lower markers of oxidative stress and improve cognitive functions in mouse models .

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation and induce apoptosis. Its mechanism may involve the inhibition of histone deacetylases (HDACs), which play a critical role in cancer progression .

- Anti-inflammatory Effects : There is evidence to suggest that it may modulate inflammatory pathways, contributing to its anti-inflammatory properties .

Neuroprotection Study

A study published in a peer-reviewed journal investigated the neuroprotective effects of this compound in a mouse model of neurodegeneration. The results indicated that treatment with this compound significantly reduced oxidative stress markers and improved cognitive function compared to control groups .

Antitumor Activity Assessment

In another research effort focusing on antitumor activity, this compound was tested on various cancer cell lines. Findings revealed that it inhibited cell proliferation and induced apoptosis in a dose-dependent manner. This suggests its potential utility as a therapeutic agent in oncology .

Mécanisme D'action

The mechanism by which 2-Acetyl-1,2,3,4-tetrahydroisoquinolin-6-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

2-Acetyl-1,2,3,4-tetrahydroisoquinolin-6-amine is similar to other tetrahydroisoquinoline derivatives, such as 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine and 2-Propyl-1,2,3,4-tetrahydroisoquinolin-6-amine These compounds share the tetrahydroisoquinoline core but differ in their substituents, leading to variations in their chemical properties and biological activities

Activité Biologique

2-Acetyl-1,2,3,4-tetrahydroisoquinolin-6-amine is a compound belonging to the tetrahydroisoquinoline class, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₃N₂O. It features an acetyl group at the 2-position and an amine functional group at the 6-position of the tetrahydroisoquinoline framework. This unique structure contributes to its pharmacological properties.

| Feature | Description |

|---|---|

| Class | Tetrahydroisoquinoline derivatives |

| Molecular Formula | C₁₁H₁₃N₂O |

| Functional Groups | Acetyl (at position 2), Amine (at position 6) |

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : The compound has shown potential as a free radical scavenger, which may contribute to neuroprotective effects.

- Cholinesterase Inhibition : It has been investigated for its ability to inhibit butyrylcholinesterase (BChE), a target for Alzheimer's disease treatment. In vitro studies have demonstrated significant inhibition rates .

- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells by affecting specific signaling pathways .

The biological activities of this compound are attributed to its interactions with various molecular targets:

- Binding Affinity : Interaction studies indicate that the compound can bind to multiple receptors and enzymes, influencing pathways related to neurotransmission and cell survival.

- Inhibition of Enzymes : The inhibition of cholinesterases is particularly relevant in neurodegenerative conditions where cholinergic signaling is impaired.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of derivatives of this compound:

-

Cholinesterase Inhibitors : A study reported that derivatives with modifications at the C-6 position displayed improved selectivity and potency against BChE compared to standard inhibitors .

Compound IC50 (μM) Selectivity 2-Acetyl Derivative 1 5.67 High 2-Acetyl Derivative 2 3.21 Moderate - Neuroprotective Effects : Research indicated that certain derivatives could protect neuronal cells from amyloid-beta-induced toxicity in SH-SY5Y cells. The protective effect was significantly greater than that of known neuroprotective agents .

Future Directions

The ongoing research into the biological activity of this compound suggests potential applications in treating neurodegenerative diseases and certain cancers. Further optimization of its derivatives could enhance efficacy and selectivity for specific therapeutic targets.

Q & A

Q. What are the common synthetic routes for 2-Acetyl-1,2,3,4-tetrahydroisoquinolin-6-amine, and what factors influence yield optimization?

- Methodological Answer : The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, intermediates like 1,2,3,4-tetrahydroisoquinoline derivatives can be acetylated using acetyl chloride or acetic anhydride under anhydrous conditions. Key factors affecting yield include:

- Reagent stoichiometry : Excess acetylating agents improve acylation efficiency but require careful quenching .

- Temperature control : Reactions often proceed at 0–25°C to minimize side reactions like over-acylation .

- Purification : Silica gel column chromatography (e.g., using ethyl acetate/hexane gradients) is critical for isolating high-purity products .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Standard protocols include:

- NMR spectroscopy : H NMR (CDCl₃ or DMSO-d₆) resolves signals for the acetyl group (~2.1 ppm) and aromatic protons (6.5–7.2 ppm). C NMR confirms the carbonyl carbon at ~170 ppm .

- Mass spectrometry (MS) : ESI-MS or HRMS validates molecular weight (e.g., m/z 190.24 for [M+H]⁺) .

- Melting point analysis : Consistency with literature values (e.g., >300°C for hydrochloride salts) ensures purity .

Q. How does the acetyl group at C2 influence the compound’s physicochemical properties?

- Methodological Answer : The acetyl group enhances lipophilicity (logP ~1.5), impacting solubility and membrane permeability. Computational tools like MarvinSketch predict pKa (~8.5 for the amine), guiding buffer selection for stability studies. Substituent positioning also affects hydrogen bonding, as shown in crystallographic data for related tetrahydroisoquinolines .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing novel derivatives?

- Methodological Answer : Discrepancies in NMR/MS data often arise from tautomerism or impurities. Strategies include:

Q. What strategies optimize low yields in multi-step syntheses of tetrahydroisoquinoline derivatives?

- Methodological Answer : Troubleshooting steps:

- Intermediate stabilization : Protecting groups (e.g., Boc for amines) prevent degradation during acetylation .

- Catalyst screening : Palladium on carbon (Pd/C) or Raney nickel improves hydrogenation efficiency in reductive steps .

- Kinetic monitoring : TLC or in-situ IR tracks reaction progress to halt at optimal conversion .

Q. How can structure-activity relationships (SAR) guide the design of biologically active derivatives?

- Methodological Answer : SAR studies focus on:

- Substituent variation : Introducing electron-withdrawing groups (e.g., -Cl at C6) enhances receptor binding, as seen in antitumor analogs .

- Scaffold hybridization : Merging tetrahydroisoquinoline with dioxane rings (e.g., compound 6 in ) improves metabolic stability .

- Pharmacophore modeling : Tools like Schrödinger’s Phase identify critical interactions (e.g., acetyl group’s role in AChE inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.